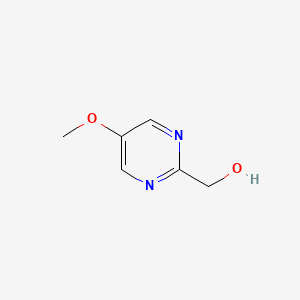

2-(Hydroxymethyl)-5-methoxypyrimidine

Description

Properties

IUPAC Name |

(5-methoxypyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRPQDPGKHYFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306606 | |

| Record name | 5-Methoxy-2-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459748-95-8 | |

| Record name | 5-Methoxy-2-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459748-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methoxypyrimidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(hydroxymethyl)-5-methoxypyrimidine: A Technical Guide

Introduction

2-(hydroxymethyl)-5-methoxypyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic functionalization, featuring a reactive hydroxymethyl group and a methoxy moiety on the pyrimidine core, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth exploration of the prevalent synthetic strategies for this molecule, focusing on the underlying chemical principles, detailed experimental protocols, and robust analytical validation. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical strategies involve the late-stage introduction of the hydroxymethyl group onto a pre-formed 5-methoxypyrimidine ring. This is typically achieved through the reduction of a corresponding carbonyl derivative, such as an ester or an aldehyde.

Retrosynthetic Analysis

A logical retrosynthetic analysis points towards two primary precursor types:

-

5-methoxypyrimidine-2-carboxylic acid esters: These are ideal precursors as the ester functionality can be selectively reduced to the desired primary alcohol.

-

5-methoxypyrimidine-2-carbaldehyde: Reduction of the aldehyde group also directly yields the target alcohol.

The choice between these routes often depends on the availability and ease of synthesis of the respective starting materials.

Synthetic Route 1: Reduction of a Carboxylic Ester Precursor

This is arguably the most widely employed and reliable method for the preparation of this compound. The general workflow involves the synthesis of a suitable 2-substituted-5-methoxypyrimidine ester followed by its reduction.

Workflow Diagram

Caption: Workflow for the synthesis of this compound via the ester reduction route.

Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine

A common starting point is the synthesis of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine.[1]

-

Causality: The dihydroxy pyrimidine is readily available, and the hydroxyl groups can be converted to chlorides, which are excellent leaving groups for subsequent functionalization. The chlorination is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Step 2: Selective Dechlorination to 2-chloro-5-methoxypyrimidine

The next crucial step is the selective removal of the chlorine atom at the 4-position.

-

Causality: The chlorine at the 4-position is more reactive towards nucleophilic substitution and reduction than the one at the 2-position. This differential reactivity allows for selective dechlorination. A common method involves reduction with zinc dust in an aqueous ethanol solution.[3]

Step 3: Introduction of the Ester Functionality

The 2-chloro-5-methoxypyrimidine can then be converted to the corresponding carboxylic acid ester. This can be achieved through various methods, including palladium-catalyzed carbonylation.

Step 4: Reduction of the Ester to the Alcohol

The final synthetic step is the reduction of the ester group to the hydroxymethyl group.

-

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[4][5] Sodium borohydride (NaBH₄) can also be used, sometimes in the presence of a Lewis acid to enhance its reactivity.[2] The choice of reducing agent depends on the presence of other functional groups in the molecule.

Experimental Protocol

Materials and Reagents:

| Reagent | Purity | Supplier |

| 2-chloro-5-methoxypyrimidine | ≥98% | Commercial |

| Magnesium turnings | 99.5% | Commercial |

| Dry tetrahydrofuran (THF) | Anhydrous | Commercial |

| Carbon dioxide (solid) | Commercial | |

| Lithium aluminum hydride (LiAlH₄) | 95% | Commercial |

| Diethyl ether | Anhydrous | Commercial |

| Hydrochloric acid (HCl) | 1 M aq. | Commercial |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial |

Procedure:

-

Grignard Reagent Formation: To a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-chloro-5-methoxypyrimidine (1.0 eq) in dry THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.[6] After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add crushed dry ice (excess) in small portions to the stirred solution. Allow the mixture to warm to room temperature overnight.

-

Work-up and Esterification (if necessary): Quench the reaction with 1 M HCl. Extract the aqueous layer with diethyl ether. The carboxylic acid can be isolated or directly converted to the methyl ester by reaction with methanol and a catalytic amount of sulfuric acid.

-

Reduction: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in dry THF. Cool the suspension to 0 °C. Add a solution of the methyl 5-methoxypyrimidine-2-carboxylate (1.0 eq) in dry THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting aluminum salts and wash with THF. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.[4]

Synthetic Route 2: Reduction of a Carbaldehyde Precursor

An alternative and equally viable route is the reduction of 5-methoxypyrimidine-2-carbaldehyde.

Workflow Diagram

Caption: Workflow for the synthesis of this compound via the carbaldehyde reduction route.

Step 1: Synthesis of 5-methoxypyrimidine-2-carbaldehyde

The key intermediate, 5-methoxypyrimidine-2-carbaldehyde, can be synthesized from 2-chloro-5-methoxypyrimidine. A common method involves metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Step 2: Reduction of the Aldehyde

The reduction of the aldehyde to the primary alcohol is a straightforward transformation.

-

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to alcohols.[7] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

Experimental Protocol

Materials and Reagents:

| Reagent | Purity | Supplier |

| 5-methoxypyrimidine-2-carbaldehyde | ≥97% | Commercial |

| Sodium borohydride (NaBH₄) | 99% | Commercial |

| Methanol | Anhydrous | Commercial |

| Dichloromethane (DCM) | Commercial | |

| Saturated ammonium chloride (NH₄Cl) | aq. | Commercial |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial |

Procedure:

-

Reduction: To a solution of 5-methoxypyrimidine-2-carbaldehyde (1.0 eq) in methanol, add sodium borohydride (1.1 eq) portion-wise at 0 °C. After the addition, stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the hydroxymethyl protons, the methoxy protons, and the pyrimidine ring protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. |

| Melting Point | A sharp melting point range consistent with a pure compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol and C-O stretches. |

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

-

Lithium aluminum hydride (LiAlH₄): Highly reactive with water and protic solvents. Handle under an inert atmosphere.

-

Sodium borohydride (NaBH₄): Flammable solid. Reacts with water to produce hydrogen gas.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water.

-

Grignard reagents: Moisture-sensitive and pyrophoric. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a well-established process with reliable and scalable routes. The choice between the ester and aldehyde reduction pathways will depend on the specific resources and expertise available in the laboratory. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely produce this valuable building block for their drug discovery and development endeavors. The emphasis on self-validating analytical techniques ensures the high quality and reproducibility required for scientific integrity.

References

- Organic Syntheses Procedure. 2-mercaptopyrimidine.

- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

- Google Patents. WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.

- MySkinRecipes. 2-Methoxypyrimidine-5-carboxylic acid.

- Organic Syntheses Procedure. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.

- MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.

- MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

- Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

- PubMed Central. Crystal structure of 5-hydroxymethyl-2-methoxyphenol.

- Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- ResearchGate. Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines.

- ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF.

- ResearchGate. (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4.

- ECHEMI. 2-Chloro-5-methoxypyrimidine Formula.

Sources

- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 2. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols - Google Patents [patents.google.com]

- 7. Crystal structure of 5-hydroxymethyl-2-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(hydroxymethyl)-5-methoxypyrimidine

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif that constitutes the core of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine.[1] Its prevalence in nature has made it a "privileged scaffold" in medicinal chemistry, with a vast number of synthetic derivatives exhibiting a wide spectrum of pharmacological activities.[2] Pyrimidine-based drugs have found applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2] The synthetic versatility of the pyrimidine core allows for the introduction of various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-target interactions.[3] This guide focuses on a specific, yet promising derivative: 2-(hydroxymethyl)-5-methoxypyrimidine, a molecule poised for exploration in drug discovery programs.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on established principles and data from closely related analogs.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, formulation, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | (5-methoxypyrimidin-2-yl)methanol | PubChem |

| CAS Number | 1459748-95-8 | PubChem |

| Molecular Formula | C₆H₈N₂O₂ | PubChem |

| Molecular Weight | 140.14 g/mol | [4] |

| Canonical SMILES | COC1=CN=C(N=C1)CO | PubChem |

| InChI Key | WCRPQDPGKHYFSH-UHFFFAOYSA-N | [4] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthetic compounds. The following tables provide predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methoxy group, and the hydroxymethyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4, H6 | ~8.4 | s |

| -CH₂OH | ~4.8 | s |

| -OCH₃ | ~3.9 | s |

| -OH | Variable (broad s) | broad s |

-

¹³C NMR (Predicted in CDCl₃, 100 MHz): The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~165 |

| C4, C6 | ~145 |

| C5 | ~140 |

| -CH₂OH | ~65 |

| -OCH₃ | ~56 |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3400-3200 | Strong, Broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 2950-2850 | Medium |

| C=N, C=C (pyrimidine ring) | 1600-1450 | Medium-Strong |

| C-O (alcohol and ether) | 1250-1000 | Strong |

1.2.3. Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner, providing a characteristic mass spectrum.

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 123 | [M - OH]⁺ |

| 111 | [M - CH₂OH]⁺ |

| 109 | [M - OCH₃]⁺ |

| 81 | [M - OCH₃ - CO]⁺ |

Synthesis and Reactivity

Proposed Synthetic Workflow

A reliable method for the synthesis of this compound involves the reduction of a corresponding carboxylic ester, such as methyl 5-methoxypyrimidine-2-carboxylate. This transformation can be efficiently achieved using a mild reducing agent like sodium borohydride (NaBH₄) or the more potent lithium aluminium hydride (LiAlH₄).[1]

Experimental Protocol: Reduction of Methyl 5-methoxypyrimidine-2-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Ester: Dissolve methyl 5-methoxypyrimidine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Workup: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional components: the electron-deficient pyrimidine ring, the nucleophilic hydroxymethyl group, and the electron-donating methoxy group.

-

Hydroxymethyl Group: The primary alcohol can undergo a variety of transformations, including:

-

Oxidation: To form the corresponding aldehyde (5-methoxypyrimidine-2-carbaldehyde) or carboxylic acid, depending on the oxidizing agent used.

-

Esterification and Etherification: To introduce a range of functional groups, which can be useful for modulating solubility and other pharmacokinetic properties.

-

Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions.

-

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although the specific reaction conditions would depend on the nature of the nucleophile and the presence of activating or deactivating groups.

Applications in Drug Discovery and Medicinal Chemistry

The 2,5-disubstituted pyrimidine scaffold is a recurring motif in a number of biologically active molecules.[5][6] The strategic placement of substituents at these positions allows for the modulation of interactions with various biological targets.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The pyrimidine ring of this compound, with its nitrogen atoms, is well-suited to act as a hinge-binding motif. The hydroxymethyl and methoxy groups can be further functionalized to extend into and interact with other regions of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors.

Building Block for Complex Molecule Synthesis

The dual functionality of this compound makes it an attractive building block for the synthesis of more complex molecules. The hydroxymethyl group provides a handle for further elaboration, while the pyrimidine ring can be incorporated as a key pharmacophore.

Safety and Handling

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

If on skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is imperative to consult a compound-specific MSDS from the supplier before handling.

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its combination of a proven heterocyclic core with versatile functional groups makes it a valuable building block for the synthesis of novel drug candidates. This guide provides a foundational understanding of its predicted chemical properties, a plausible synthetic route, and potential applications, thereby serving as a catalyst for further research and development in this area.

References

- Kanabar, D., et al. (2024). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry, 16(3), 239-251.

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Retrieved from [Link]

-

Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... (n.d.). ResearchGate. Retrieved from [Link]

- One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. (2013). The Journal of Organic Chemistry, 78(11), 5800–5803.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021).

-

This compound. (n.d.). ChemSino. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1459748-95-8|this compound|this compound|-范德生物科技公司 [39.100.107.131]

- 5. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

A Technical Guide to the Spectroscopic Characterization of 2-(hydroxymethyl)-5-methoxypyrimidine

This guide provides an in-depth technical analysis of the spectroscopic data for 2-(hydroxymethyl)-5-methoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount, and this document offers a comprehensive framework for its characterization using a suite of modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this target molecule.

Introduction to this compound

The pyrimidine scaffold is a cornerstone in the development of a wide array of bioactive compounds.[1] The presence of a hydroxymethyl group at the 2-position and a methoxy group at the 5-position introduces specific electronic and steric features that can significantly influence its biological activity and pharmacokinetic properties. Accurate and thorough spectroscopic characterization is the first critical step in understanding the structure-activity relationships of this and related molecules. This guide will serve as a valuable resource for researchers engaged in the synthesis and development of novel pyrimidine-based therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with high confidence.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the hydroxymethyl group, and the hydroxyl proton. The anticipated chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ are outlined in Table 1. The choice of DMSO-d₆ is strategic due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons like the hydroxyl proton.[3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 | ~8.6 | s | - |

| -CH₂- | ~4.5 | d | ~5.5 |

| -OH | ~5.0 | t | ~5.5 |

| -OCH₃ | ~3.9 | s | - |

-

Aromatic Protons (H-4, H-6): The two equivalent protons on the pyrimidine ring are expected to appear as a singlet in the downfield region due to the deshielding effect of the electronegative nitrogen atoms.

-

Hydroxymethyl Protons (-CH₂-): The methylene protons adjacent to the hydroxyl group are expected to appear as a doublet, coupled to the hydroxyl proton.

-

Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a triplet, coupled to the adjacent methylene protons. The chemical shift and multiplicity of this peak can be concentration and temperature-dependent, and it will exchange with D₂O.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-4, C-6 | ~158 |

| C-5 | ~140 |

| -CH₂- | ~62 |

| -OCH₃ | ~56 |

The chemical shifts are predicted based on the known effects of substituents on the pyrimidine ring and by comparison with structurally similar compounds.[4][5]

Experimental Protocol for NMR Spectroscopy

A robust and reliable protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=N, C=C stretch (ring) | 1600-1450 | Medium to Strong |

| C-O stretch (alcohol) | 1050-1000 | Strong |

| C-O stretch (ether) | 1250-1200 | Strong |

The broadness of the O-H stretch is indicative of hydrogen bonding. The presence of multiple bands in the fingerprint region (below 1500 cm⁻¹) will be unique to this molecule and can be used for identification purposes.[6]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and the ATR crystal is clean.

-

Background Scan: Record a background spectrum to subtract atmospheric and instrument contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption bands and compare them to the predicted values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.[2]

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 141.06 | [M+H]⁺ |

| 123.05 | [M+H - H₂O]⁺ |

| 110.05 | [M+H - CH₂O]⁺ |

The fragmentation pattern will be crucial for confirming the structure. The loss of water from the protonated molecule is a common fragmentation pathway for alcohols. Further fragmentation could involve the loss of formaldehyde from the hydroxymethyl group.

Experimental Protocol for LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and the confirmation of the molecular weight of pure compounds.

Instrumentation and Conditions:

-

Liquid Chromatograph: A UHPLC or HPLC system.

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Column: A C18 reversed-phase column is suitable for this type of molecule.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common choice.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: m/z 50-500.

Integrated Spectroscopic Data Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The workflow for structural elucidation follows a logical progression.

By combining the connectivity information from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, we can confidently and unambiguously determine the structure of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data and the necessary experimental protocols for the characterization of this compound. For researchers in drug discovery and medicinal chemistry, a thorough understanding and application of these techniques are indispensable for the successful development of new chemical entities. The presented data and methodologies offer a robust framework for the structural verification of this and other related pyrimidine derivatives.

References

- Vertex AI Search. (2024). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0174625).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000022).

- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Materials (Basel). (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

- Thermo Fisher Scientific. (n.d.). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry.

- GNPS Library. (2017). Spectrum CCMSLIB00000848861.

- Benchchem. (n.d.). Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.

- Diva-Portal.org. (2014).

- National Institutes of Health. (n.d.). 1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site.

- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.

- SpectraBase. (n.d.). 5-Methoxy-2-phenoxypyrimidine - Optional[13C NMR] - Chemical Shifts.

- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- Benchchem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.

- NIST WebBook. (n.d.).

- Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.

- MSU Chemistry. (n.d.). Infrared Spectroscopy.

- Benchchem. (n.d.). A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

- ResearchGate. (2021). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one.

- Arzneimittelforschung. (1984). Synthesis and characterization of 2-(2-hydroxyphenyl)-4-aryl-1,5-benzodiazepines.

- SpectraBase. (n.d.). (2R)-2-hydroxy-2-(hydroxymethyl)-2,2'-o-isopropylidene-5,8-dimethoxy-1,2,3,4-tetrahydrodronaphthalene - Optional[Vapor Phase IR] - Spectrum.

- Farmacia. (2021). FTIR INVESTIGATION ON CRYSTALLINITY OF HYDROXYPROPYL METHYL CELLULOSE-BASED POLYMERIC BLENDS.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxypyrimidine 97 22536-65-8.

Sources

- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to 2-(Hydroxymethyl)-5-methoxypyrimidine: Synthesis, Characterization, and Applications

For Correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural compounds and synthetic drugs.[1][2][3] This guide focuses on a specific, valuable derivative, 2-(hydroxymethyl)-5-methoxypyrimidine. This molecule serves as a key building block for more complex chemical entities, particularly in the realm of drug discovery. We will provide a comprehensive overview of its physicochemical properties, detail a robust synthetic protocol, explore its chemical reactivity, and discuss its applications. This document is intended for researchers, scientists, and professionals in drug development who require a technical and practical understanding of this versatile chemical intermediate.

Introduction and Physicochemical Properties

This compound is a substituted pyrimidine characterized by a hydroxymethyl group at the 2-position and a methoxy group at the 5-position. These functional groups provide distinct reactive sites, making it a versatile precursor for creating diverse molecular libraries. The methoxy group acts as an electron-donating group, influencing the aromaticity and reactivity of the pyrimidine ring, while the primary alcohol of the hydroxymethyl group allows for a wide range of subsequent chemical transformations.

While a specific CAS number for this compound is not readily found in major databases, its derivatives and related structures are well-documented. For the purpose of this guide, we will focus on the synthesis and properties of this core structure.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value (Predicted/Analog Data) | Source |

| Molecular Formula | C₆H₈N₂O₂ | N/A |

| Molecular Weight | 140.14 g/mol | N/A |

| IUPAC Name | (5-methoxypyrimidin-2-yl)methanol | N/A |

| Appearance | White to off-white solid (Expected) | N/A |

| Solubility | Soluble in methanol, chloroform, DMSO (Expected) | [1] |

| Melting Point | Varies based on purity and specific isomer | [1] |

Note: Due to the limited public data on this specific molecule, some properties are predicted or based on closely related analogs like (4-methyl-2-phenylpyrimidin-5-yl)methanol.[1]

Synthesis and Purification

The synthesis of hydroxymethylpyrimidines often involves the reduction of a corresponding ester or carboxylic acid derivative.[1] A common and reliable method is the reduction of a 5-methoxy-pyrimidine-2-carboxylate ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Synthetic Rationale

The choice of LiAlH₄ is critical for this transformation. It is a potent, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent. The reaction is conducted at a low temperature (0 °C) initially to control the exothermic reaction and then allowed to proceed to completion. An acidic or aqueous workup is necessary to neutralize the reaction and hydrolyze the aluminum alkoxide intermediates to yield the final alcohol product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 5-methoxypyrimidine-2-carboxylate (1 equivalent)

-

Lithium aluminum hydride (LiAlH₄) (2.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol (for crystallization)

-

Deionized Water

Procedure:

-

Dissolve ethyl 5-methoxypyrimidine-2-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Gradually add LiAlH₄ in small portions to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Add chloroform to the reaction mixture, followed by a slow pour into ice-cold water to quench the excess LiAlH₄.

-

Extract the aqueous mixture three times with chloroform.

-

Combine the organic extracts and dry over anhydrous MgSO₄ for 30 minutes.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by crystallization from methanol to yield the final product.[1]

Purification and Monitoring

The purity of the product should be monitored by Thin-Layer Chromatography (TLC).[1] A suitable eluent system would typically be a mixture of a non-polar solvent like chloroform and a more polar solvent like ethyl acetate or methanol. The final product can be further purified by column chromatography on silica gel if necessary.

Diagram 1: General Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The two primary functional groups of this compound offer distinct avenues for chemical modification, making it a valuable intermediate in drug discovery.

-

Hydroxymethyl Group: The primary alcohol is a versatile handle for various transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be quaternized. The ring itself can undergo electrophilic substitution, although the specific positions will be directed by the existing methoxy and hydroxymethyl substituents. The methoxy group can potentially be cleaved to reveal a hydroxyl group, offering another point for modification.

These derivatization possibilities allow for the creation of a wide range of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[4][5]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methoxy (OCH₃) protons (~3.9-4.1 ppm).- Singlet for the methylene (CH₂) protons of the hydroxymethyl group (~4.5-4.8 ppm).- Singlet for the pyrimidine ring protons.- Broad singlet for the hydroxyl (OH) proton. |

| ¹³C NMR | - Signal for the methoxy carbon (~55-60 ppm).- Signal for the methylene carbon (~60-65 ppm).- Signals for the pyrimidine ring carbons. |

| IR Spectroscopy | - Broad absorption band for the O-H stretch of the alcohol (~3200-3600 cm⁻¹).- C-H stretching bands (~2850-3000 cm⁻¹).- C=N and C=C stretching bands of the pyrimidine ring (~1400-1600 cm⁻¹).- C-O stretching bands (~1000-1250 cm⁻¹). |

| Mass Spectrometry (ESI) | - A prominent [M+H]⁺ ion corresponding to the molecular weight + 1. |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[1][6]

Applications in Research and Drug Discovery

Pyrimidine derivatives are of immense interest to medicinal chemists due to their wide range of biological activities, including antimicrobial and antineoplastic properties.[1][2][3] 5-Hydroxymethylpyrimidine derivatives, in particular, have been investigated as potential therapeutic agents.

-

Antimycobacterial Agents: Studies have shown that certain 5-hydroxymethyl-substituted pyrimidine nucleosides are potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] One study identified a compound, 1-(β-D-arabinofuranosyl)-4-thio-5-hydroxymethyluracil, which inhibited M. tuberculosis at low concentrations and showed no cross-resistance with the first-line anti-TB drug rifampicin.[7] This highlights the potential of the 5-hydroxymethylpyrimidine scaffold in developing new treatments for infectious diseases.

-

Anticancer Activity: Various 5-hydroxymethylpyrimidine derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines.[1] While the activity can be moderate, these studies demonstrate that modifications to the pyrimidine core can lead to compounds with potential anticancer effects.

-

Chemical Probes and Intermediates: The reactivity of the hydroxymethyl group makes this compound an excellent starting point for synthesizing more complex molecules.[8] It can be used to attach the pyrimidine core to other pharmacophores or to create linkers for bioconjugation. For example, related compounds like 2-chloro-5-methoxypyrimidine are used in the synthesis of aminoimidazopyrimidines.[]

Diagram 2: Role in Drug Discovery Pipeline

Sources

- 1. mdpi.com [mdpi.com]

- 2. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of novel 5-(ethyl or hydroxymethyl) analogs of 2'-'up' fluoro (or hydroxyl) pyrimidine nucleosides as a new class of Mycobacterium tuberculosis, Mycobacterium bovis and Mycobacterium avium inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction of bisulfite with the 5-hydroxymethyl group in pyrimidines and in phage DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Scaffold of Pyrimidine in Modern Medicine

The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, stands as a cornerstone in the architecture of life and, consequently, in the landscape of medicinal chemistry.[1][2] Its presence at the heart of the nucleobases—cytosine, thymine, and uracil—underscores its fundamental role in the storage and transcription of genetic information. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a privileged structure in the design of therapeutic agents.[3] For researchers, scientists, and drug development professionals, a deep understanding of the biological activities of pyrimidine derivatives is not merely academic; it is essential for the rational design of next-generation therapeutics. This guide provides an in-depth technical exploration of the multifaceted biological activities of pyrimidine derivatives, moving beyond a simple cataloging of effects to elucidate the underlying mechanisms and the experimental methodologies used to validate them.

I. The Pyrimidine Core: A Privileged Scaffold for Therapeutic Intervention

The physicochemical properties of the pyrimidine ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal anchor for engaging with biological targets.[4] The strategic placement of substituents at the 2, 4, 5, and 6 positions of the ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile. This structural versatility is the primary reason for the broad spectrum of biological activities exhibited by pyrimidine derivatives, which include anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][5][6]

II. Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer has been a major arena for the application of pyrimidine derivatives.[4][7] These compounds exert their anticancer effects through a variety of mechanisms, often by targeting key enzymes and signaling pathways that are dysregulated in cancer cells.[8]

A. Mechanism of Action: Inhibition of Key Kinases and Enzymes

A predominant mechanism by which pyrimidine derivatives combat cancer is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine-based drugs, such as gefitinib and erlotinib, are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC).[8][9] These inhibitors typically bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.[10] This blockade of EGFR signaling leads to cell cycle arrest and apoptosis in cancer cells.[9]

In-depth Insight: The choice to target the ATP-binding pocket is a strategic one. As ATP is the universal energy currency for all kinase reactions, a competitive inhibitor at this site can effectively shut down the enzyme's activity. The selectivity for EGFR over other kinases is achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest, particularly at the G1/S and G2/M checkpoints.[8] Palbociclib, a pyridopyrimidine derivative, is a notable example of a CDK4/6 inhibitor used in the treatment of breast cancer.[9]

-

Topoisomerase IIα Inhibition and DNA Intercalation: Some pyrimidine derivatives can exert their cytotoxic effects by inhibiting topoisomerase IIα, an enzyme essential for DNA replication and segregation.[11] This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[11] Additionally, the planar structure of the pyrimidine ring allows some derivatives to intercalate into the DNA double helix, disrupting its structure and function.[11]

B. Experimental Validation: Quantifying Anticancer Efficacy

The evaluation of the anticancer potential of pyrimidine derivatives relies on a battery of well-established in vitro assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of potential anticancer compounds.[1][2] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[1]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of cell viability.[1][2]

Step-by-Step Methodology: [2][3][12]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[2]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.[2][12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[2][12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System: The inclusion of both positive and negative controls is critical for validating the assay's performance. A dose-dependent decrease in cell viability upon treatment with the test compound provides confidence in the observed cytotoxic effect.

C. Visualizing the Mechanism: EGFR Signaling Pathway

To understand how pyrimidine-based EGFR inhibitors work, it is crucial to visualize the signaling cascade they disrupt.

Caption: EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrimidine derivatives have emerged as a promising scaffold in this area, exhibiting activity against a wide range of bacteria and fungi.[2]

A. Mechanism of Action: Diverse Modes of Attack

Pyrimidine derivatives employ various strategies to combat microbial growth:

-

DNA Gyrase Inhibition: Some pyrimidine-based compounds target bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[13] Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately bacterial cell death.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and some amino acids. Pyrimidine derivatives can act as DHFR inhibitors, depriving the bacteria of essential building blocks and halting their growth.

-

Membrane Disruption: Certain pyrimidine derivatives can intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.[2]

B. Experimental Validation: Measuring Antimicrobial Potency

The antimicrobial efficacy of pyrimidine derivatives is typically assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrimidine derivative in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.

Step-by-Step Methodology: [14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, such as Mueller-Hinton Broth (MHB), to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[14] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[14]

-

Compound Dilution: Prepare a series of two-fold serial dilutions of the pyrimidine derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Self-Validating System: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential. A known antibiotic should also be included as a positive control to ensure the validity of the experimental conditions.

IV. Antiviral Activity: Combating Viral Replication

Pyrimidine nucleoside analogs have a long and successful history in antiviral therapy.[15] Their structural similarity to natural nucleosides allows them to interfere with viral replication.

A. Mechanism of Action: Deceptive Substrates for Viral Polymerases

The primary mechanism of action of pyrimidine nucleoside analogs is the inhibition of viral DNA or RNA synthesis.[16]

-

Chain Termination: After being phosphorylated to their active triphosphate form within the host cell, these analogs are incorporated into the growing viral DNA or RNA chain by viral polymerases.[16] Lacking the 3'-hydroxyl group necessary for the addition of the next nucleotide, they act as chain terminators, prematurely halting viral genome replication.

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Some pyrimidine derivatives, like ribavirin, can inhibit IMPDH, an enzyme crucial for the synthesis of guanine nucleotides.[16] This depletion of the intracellular GTP pool indirectly inhibits viral replication by limiting the availability of a key building block for viral nucleic acid synthesis.[16]

B. Experimental Validation: Plaque Reduction Assays

The antiviral activity of pyrimidine derivatives is often evaluated using plaque reduction assays.

Caption: A streamlined workflow for a plaque reduction assay to determine antiviral activity.

V. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][17][18][19][20]

A. Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to selectively inhibit COX-2.[17][19][21]

-

COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa. COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[22]

-

Selective Inhibition: By selectively inhibiting COX-2 over COX-1, pyrimidine-based anti-inflammatory agents can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[22]

B. Experimental Validation: Measuring COX-2 Inhibition

The ability of pyrimidine derivatives to inhibit COX-2 can be assessed using various in vitro assays.

This assay provides a sensitive and high-throughput method for screening potential COX-2 inhibitors.

Principle: The assay measures the peroxidase activity of COX-2. In the presence of a suitable substrate, such as arachidonic acid, COX-2 produces an intermediate that, in the presence of a fluorescent probe, generates a quantifiable fluorescent signal.[23] The inhibition of COX-2 activity results in a decrease in the fluorescent signal.

Step-by-Step Methodology: [23]

-

Reagent Preparation: Prepare the necessary reagents, including COX Assay Buffer, a fluorescent probe, and human recombinant COX-2 enzyme.

-

Inhibitor Preparation: Prepare serial dilutions of the pyrimidine derivative in the appropriate solvent (e.g., DMSO).[23]

-

Reaction Setup: In a 96-well plate, add the COX Assay Buffer, the test inhibitor, and the COX-2 enzyme. Include an enzyme control (no inhibitor) and a background control (no enzyme).

-

Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid).

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validating System: The use of a known selective COX-2 inhibitor, such as celecoxib, as a positive control is essential for validating the assay's performance and for comparing the potency of the test compounds.

VI. Concluding Remarks and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent biological relevance and synthetic tractability ensure its enduring importance in drug discovery. As our understanding of the molecular basis of diseases deepens, the rational design of novel pyrimidine derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles will undoubtedly lead to the development of innovative treatments for a wide spectrum of human ailments. The experimental methodologies outlined in this guide provide a robust framework for the evaluation of these next-generation pyrimidine-based drugs, ensuring scientific rigor and reproducibility in the quest for new medicines.

References

- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Retrieved from [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). Retrieved from [Link]

-

Tylińska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]

-

Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Pyrimidine Derivatives in Antimicrobial Drug Discovery.

-

Mhaske, A. A., & Argade, N. P. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini reviews in medicinal chemistry, 21(14), 1896–1911. Retrieved from [Link]

-

Tylińska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Retrieved from [Link]

-

De La Cruz, G., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 14(11), 2495. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

-

Zadykowicz, B., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International journal of molecular sciences, 22(8), 3896. Retrieved from [Link]

- Promega Corporation. (n.d.). EGFR Kinase Assay.

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]

-

Al-Said, M. S., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(8), 6806–6821. Retrieved from [Link]

-

BioStatsSquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial [Video]. YouTube. Retrieved from [Link]

-

Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 319-340. Retrieved from [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. Retrieved from [Link]

-

Oda, K., et al. (2010). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 6, 432. Retrieved from [Link]

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

-

Rada, B., & Lehotsky, J. (1979). Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure-Activity Relationships. Acta virologica, 23(3), 209–216. Retrieved from [Link]

-

Tylińska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.

-

ResearchGate. (n.d.). Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues... Retrieved from [Link]

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues. Retrieved from [Link]

-

Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 588. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1640–1655. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2014). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 5(3), 1-10. Retrieved from [Link]

-

YouTube. (2021, January 13). Graphviz tutorial [Video]. Retrieved from [Link]

-

Jian, Y. J., et al. (2025). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry, 16(3), 567-578. Retrieved from [Link]

-

Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 12, 1369542. Retrieved from [Link]

-

Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved from [Link]

-

Li, X., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2340253. Retrieved from [Link]

-

Rani, P., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 12(36), 23377–23402. Retrieved from [Link]

-

YouTube. (2024, June 19). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents [Video]. Retrieved from [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(13), 5183. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis and visualization of metabolic pathways and networks: A hypegraph approach. Retrieved from [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[24]. Growth factor binding... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Retrieved from [Link]

Sources

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciensage.info [sciensage.info]

- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to 2-(hydroxymethyl)-5-methoxypyrimidine: A Versatile Building Block for Modern Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs.[1][2] Its derivatives are prized for their ability to interact with a wide array of biological targets. This guide focuses on a particularly valuable, yet underexplored, building block: 2-(hydroxymethyl)-5-methoxypyrimidine . We will delve into its synthesis, explore its chemical reactivity, and demonstrate its utility as a strategic component in the design of complex, biologically active molecules. The dual functionality of the C2-hydroxymethyl group (a versatile synthetic handle) and the C5-methoxy group (a modulator of physicochemical properties) makes this reagent a powerful tool for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Functionalized Pyrimidines

In the landscape of heterocyclic chemistry, pyrimidines hold a privileged status.[2] Beyond their fundamental role in nucleic acids, they are integral to a multitude of FDA-approved drugs for indications ranging from oncology to infectious diseases. The strategic functionalization of the pyrimidine ring is a key determinant of biological activity and pharmacokinetic profile.

This compound offers two critical points of molecular diversity:

-

The 2-(hydroxymethyl) Group: This primary alcohol is not merely a passive substituent. It serves as a crucial hydrogen bond donor and acceptor, capable of forming key interactions with protein active sites.[3] From a synthetic standpoint, it is a versatile precursor that can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic displacement, or used in ether and ester linkages.

-

The 5-methoxy Group: This group significantly influences the molecule's electronic properties and lipophilicity. It can direct further electrophilic substitution and often serves to block a potential site of metabolism, thereby enhancing the metabolic stability of the final drug candidate.

This guide provides a comprehensive overview of this building block, presenting a logical framework for its synthesis and application based on established chemical principles.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source/Method |

| CAS Number | 148512-30-7 | Vendor Information |

| Molecular Formula | C₆H₈N₂O₂ | Calculated |

| Molecular Weight | 140.14 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar structures[1] |

| Predicted ¹H NMR | δ ~8.5 (s, 2H, pyrimidine-H), ~4.6 (s, 2H, -CH₂-), ~3.9 (s, 3H, -OCH₃) | ChemDraw Prediction |

| Predicted ¹³C NMR | δ ~160, ~158, ~145, ~110 (pyrimidine-C), ~65 (-CH₂-), ~56 (-OCH₃) | ChemDraw Prediction |

| IR Spectroscopy | ν ~3400-3200 cm⁻¹ (O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=N stretch) | Standard functional group regions |

Proposed Synthesis of the Building Block

While not widely commercialized, this compound can be synthesized through reliable and scalable routes. The most logical approach involves the reduction of a corresponding ester precursor, which itself can be derived from commercially available materials.

Workflow for Synthesis

The proposed pathway begins with 2-chloro-5-methoxypyrimidine, a readily available starting material.[4][5][6] A palladium-catalyzed carbonylation under a carbon monoxide atmosphere introduces a methoxycarbonyl group at the 2-position. This transformation is a robust and well-documented method for installing carbonyl groups onto heteroaromatic chlorides. The resulting ester is then selectively reduced to the target primary alcohol.

Sources

- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]